molecular formula C10H11NO5 B7816865 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide CAS No. 114035-69-7

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B7816865
CAS No.: 114035-69-7
M. Wt: 225.20 g/mol
InChI Key: AZCGACDIANOMFE-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C₁₀H₁₀O₅ It is a derivative of benzodioxole and is characterized by the presence of two methoxy groups (-OCH₃) at the 4th and 7th positions and a carboxamide group (-CONH₂) at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide typically involves the following steps:

  • Starting Material: The synthesis begins with 1,3-benzodioxole-5-carboxylic acid as the starting material.

  • Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding methyl ester.

  • Reduction: The methyl ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Carboxamide Formation: Finally, the alcohol is converted to the carboxamide group using ammonia or an ammonium salt under dehydration conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or its derivatives.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve nucleophiles like hydroxide (OH⁻) or ammonia (NH₃).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted benzodioxole derivatives.

Scientific Research Applications

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde

  • 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

  • 1,3-Benzodioxole-5-carboxamide

Properties

IUPAC Name

4,7-dimethoxy-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCGACDIANOMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587991
Record name 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114035-69-7
Record name 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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